5,6-Dimethyl-3-(piperazin-1-YL)pyridazine-4-carbonitrile
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Overview
Description
5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile is a heterocyclic compound that features a pyridazine ring substituted with piperazine and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5,6-dimethylpyridazine with piperazine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, potentially modulating their activity. The nitrile group may also play a role in binding to enzymes or other proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile is unique due to the presence of the nitrile group, which can impart different chemical reactivity and biological activity compared to its carboxamide and carboxylic acid analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C11H15N5 |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
5,6-dimethyl-3-piperazin-1-ylpyridazine-4-carbonitrile |
InChI |
InChI=1S/C11H15N5/c1-8-9(2)14-15-11(10(8)7-12)16-5-3-13-4-6-16/h13H,3-6H2,1-2H3 |
InChI Key |
GTTUMKRQZBUTTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)N2CCNCC2)C |
Origin of Product |
United States |
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